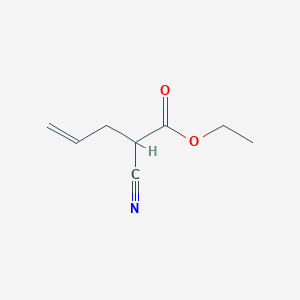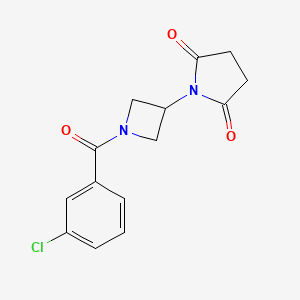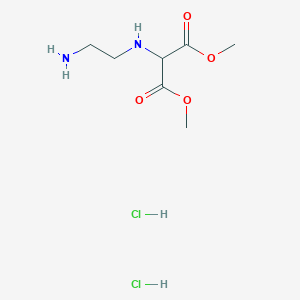
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate, also known as TPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of pyrrolidine and has a unique structure that makes it a promising candidate for drug development, especially in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate. One area of research is the development of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate-based drugs for the treatment of neurological disorders and cancer. Another area of research is the study of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate's mechanism of action and its potential interactions with other signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate for lab experiments.
Synthesis Methods
The synthesis of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate involves a multi-step process that begins with the reaction of pyrrolidine with tert-butyl 3-bromopropionate to form tert-butyl 3-pyrrolidinylpropionate. This intermediate is then reacted with acryloyl chloride to produce tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate. The reaction is typically carried out under inert conditions and requires the use of various reagents and solvents.
Scientific Research Applications
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15(20)18-9-6-13(7-10-18)14-8-11-19(12-14)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZQUGPZZCUQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)


![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)